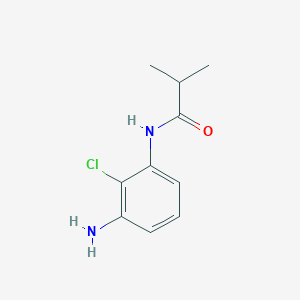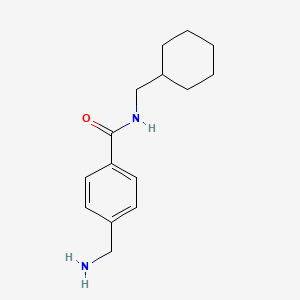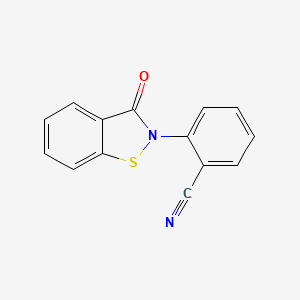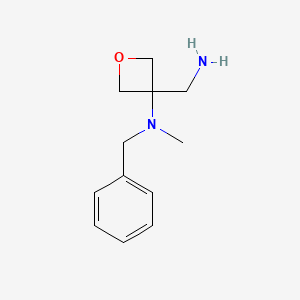![molecular formula C7H9BrN2O B13890588 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is a heterocyclic compound that features a bromine atom, a methyl group, and a pyrrolo[1,2-b]pyrazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol typically involves the following steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors, such as acyl (bromo)acetylenes and pyrrole derivatives, under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The core structure allows for further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound’s core structure is a pharmacophore in various bioactive molecules with potential antitumor, antimicrobial, and antiviral activities.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[1,2-b]pyrazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is unique due to the presence of both a bromine atom and a methyl group on the pyrrolo[1,2-b]pyrazole core. This combination of substituents can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(8)7-5(11)2-3-10(7)9-4/h5,11H,2-3H2,1H3 |
Clé InChI |
HHBCVKGDQOSLII-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2CCC(C2=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol](/img/structure/B13890508.png)
![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)

![(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13890533.png)



![(R)-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13890566.png)





![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
